

4-Chloro-3-nitrocinnamic Acid: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-3-nitrocinnamic acid

Cat. No.: B1298434

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Abstract

4-Chloro-3-nitrocinnamic acid, a halogenated and nitrated derivative of cinnamic acid, stands as a versatile scaffold in medicinal chemistry and materials science. While direct and extensive biological profiling of this specific molecule is not widely published, its structural motifs—the cinnamic acid backbone, a chloro substituent, and a nitro group—are prevalent in a multitude of compounds with well-documented pharmacological activities. This technical guide consolidates the potential research applications of **4-chloro-3-nitrocinnamic acid** by examining the established biological and chemical profiles of its close structural analogs and derivatives. The evidence strongly suggests its utility as a precursor for the synthesis of novel heterocyclic compounds and as a candidate for development in antimicrobial, anticancer, and enzyme inhibition studies. This document aims to provide a foundational resource for researchers looking to explore the therapeutic and synthetic potential of this intriguing molecule.

Chemical and Physical Properties

4-Chloro-3-nitrocinnamic acid is a solid compound with the chemical formula $C_9H_6ClNO_4$ and a molecular weight of 227.61 g/mol ^[1]. Its structure features a trans-cinnamic acid core, substituted with a chlorine atom at the 4-position and a nitro group at the 3-position of the phenyl ring. These functional groups are key to its reactivity and potential biological activity.

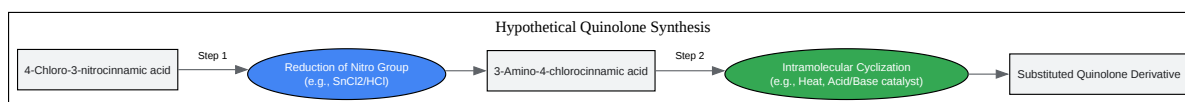
Property	Value	Reference
CAS Number	20797-48-2	[1]
Molecular Formula	C ₉ H ₆ ClNO ₄	[1]
Molecular Weight	227.61 g/mol	[1]
Appearance	White to yellow powder	
Purity	Typically >98%	

Potential as a Synthetic Building Block

The true immediate value of **4-chloro-3-nitrocinnamic acid** lies in its potential as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds.[2] The nitro group and the carboxylic acid functionality are readily transformable, and the chloro substituent provides an additional site for modification or can influence the electronic properties of the molecule.

Synthesis of Quinolones

Quinolones are a class of heterocyclic compounds with a broad range of antibacterial activities. The general structure of **4-chloro-3-nitrocinnamic acid** makes it a plausible precursor for the synthesis of substituted quinolones. A hypothetical synthetic pathway could involve the reduction of the nitro group to an amine, followed by intramolecular cyclization.



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A potential synthetic route from **4-chloro-3-nitrocinnamic acid** to a quinolone derivative.

Synthesis of Other Heterocycles

The reactivity of the nitro and carboxylic acid groups allows for a variety of cyclization reactions to form other heterocyclic systems. For instance, reaction with hydrazines could lead to the formation of pyridazinone derivatives, while reactions with other bifunctional reagents could yield a diverse array of novel heterocyclic scaffolds for drug discovery.

Potential Antimicrobial and Antifungal Activity

Cinnamic acid and its derivatives are well-known for their antimicrobial properties. The presence of halogen and nitro substituents on the phenyl ring can significantly modulate this activity. While direct MIC (Minimum Inhibitory Concentration) values for **4-chloro-3-nitrocinnamic acid** are not readily available in the literature, data from closely related compounds suggest that it could exhibit significant antimicrobial and antifungal effects.

Compound	Organism	MIC (μ M)	Reference
4-Nitrocinnamic acid	Aspergillus niger	43.5	[3]
4-Nitrocinnamic acid	Candida albicans	43.5	[3]
3-Nitrocinnamic acid	Aspergillus niger	>500	[3]
3-Nitrocinnamic acid	Candida albicans	>500	[3]
Methoxyethyl 4-chlorocinnamate	Candida albicans	0.13 (μ mol/mL)	[4]
Perillyl 4-chlorocinnamate	Candida albicans	0.024 (μ mol/mL)	[4]
Methyl 4-chlorocinnamate	Staphylococcus aureus	>5.09 (μ mol/mL)	[5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method used to determine the MIC of a compound against a specific microorganism and is based on protocols described for cinnamic acid derivatives.

- Preparation of Stock Solution: Dissolve **4-chloro-3-nitrocinnamic acid** in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
- Preparation of Microtiter Plates: Add 100 µL of appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well of a 96-well microtiter plate.
- Serial Dilutions: Add 100 µL of the stock solution to the first well and perform serial two-fold dilutions across the plate.
- Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration (e.g., 5×10^5 CFU/mL for bacteria). Add 100 µL of the diluted inoculum to each well.
- Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
- Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Anticancer Activity

Numerous studies have demonstrated the anticancer potential of cinnamic acid derivatives. The mechanism of action often involves the induction of apoptosis in cancer cells. Again, while specific IC₅₀ values for **4-chloro-3-nitrocinnamic acid** against various cancer cell lines are not available, the data for structurally similar compounds suggest that it is a promising candidate for anticancer research.

Compound	Cell Line	IC ₅₀ (μM)	Reference
5-[(Z,Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid	MOLT-4 (Leukemia)	< 0.01	[6]
5-[(Z,Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid	SW-620 (Colon Cancer)	< 0.01	[6]
4-Chloro-3-nitrocoumarin	HeLa (Cervical Cancer)	- (Inhibits growth)	
4-Chloro-3-nitrocoumarin	A549 (Lung Cancer)	- (Less effective than against HeLa)	

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxic effects of a compound on cancer cell lines.

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of **4-chloro-3-nitrocinnamic acid** in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
- **Incubation:** Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
- **MTT Addition:** Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

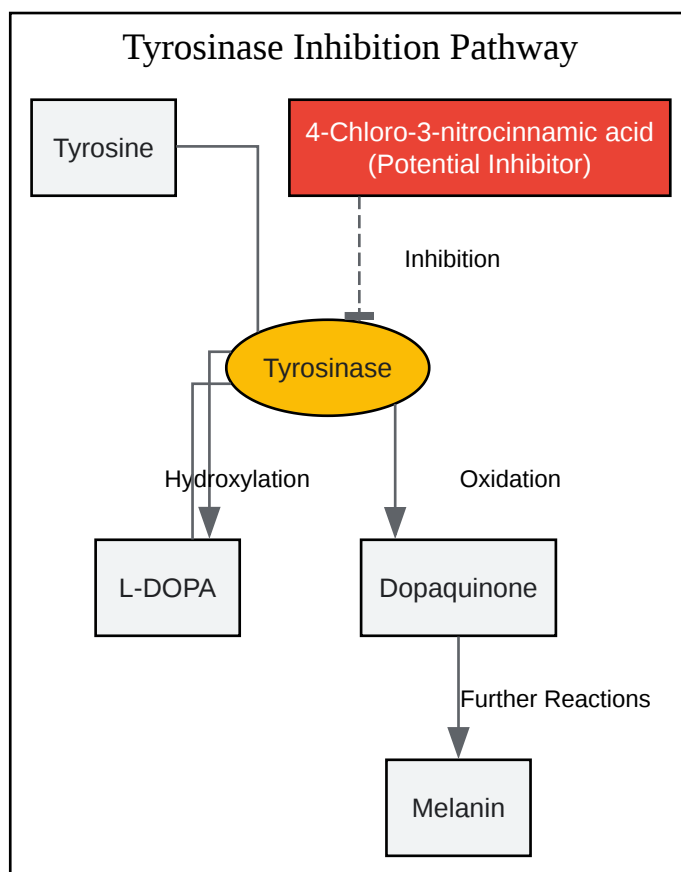
- **Formazan Solubilization:** Remove the medium and add 100 μ L of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value (the concentration of the compound that inhibits cell growth by 50%).

Potential as an Enzyme Inhibitor

Cinnamic acid derivatives have been shown to inhibit various enzymes, including tyrosinase and xanthine oxidase. These enzymes are implicated in a range of physiological and pathological processes, making them attractive targets for drug development.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders. Studies on various substituted cinnamic acids suggest that **4-chloro-3-nitrocinnamic acid** could be a potential tyrosinase inhibitor.



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Conceptual diagram of tyrosinase inhibition by a potential inhibitor.

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. 4-Nitrocinnamic acid has been identified as a potent inhibitor of xanthine oxidase, suggesting that **4-chloro-3-nitrocinnamic acid** may also possess this activity.[6]

Compound	Enzyme	IC ₅₀ (μM)	Reference
4-Nitrocinnamic Acid	Xanthine Oxidase	23.02 ± 0.12	

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.

- Reagent Preparation:
 - Phosphate buffer (e.g., 50 mM, pH 7.5).
 - Xanthine solution (substrate) in buffer.
 - Xanthine oxidase solution in buffer.
 - Test compound (**4-chloro-3-nitrocinnamic acid**) and positive control (e.g., allopurinol) solutions in buffer (with a small amount of DMSO if necessary).
- Assay Procedure:
 - In a 96-well UV-transparent plate, add buffer, xanthine oxidase, and the test compound at various concentrations.
 - Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).
 - Initiate the reaction by adding the xanthine solution.
 - Monitor the increase in absorbance at 295 nm (due to uric acid formation) over time using a microplate reader.
- Data Analysis:
 - Calculate the rate of reaction for each concentration of the inhibitor.
 - Determine the percentage of inhibition relative to the control (no inhibitor).
 - Calculate the IC₅₀ value.

Conclusion

4-Chloro-3-nitrocinnamic acid is a promising, yet underexplored, molecule with significant potential in several areas of chemical and biomedical research. Based on the activities of its close structural analogs, it is a strong candidate for investigation as a precursor for novel heterocyclic drugs, as well as a potential antimicrobial, anticancer, and enzyme-inhibiting agent. The experimental protocols and data presented in this guide, though based on related compounds, provide a solid framework for initiating research into the specific properties and applications of **4-chloro-3-nitrocinnamic acid**. Further direct investigation of this compound is warranted to fully elucidate its therapeutic and synthetic potential.

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